molecular formula C6H16Cl2N2O B2432792 trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride CAS No. 1609406-37-2

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

Numéro de catalogue: B2432792
Numéro CAS: 1609406-37-2
Poids moléculaire: 203.11
Clé InChI: IYOFWUGRTTWMOR-BNTLRKBRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2O and its molecular weight is 203.11. The purity is usually 95%.
BenchChem offers high-quality trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3R,4R)-3-amino-1-methylpiperidin-4-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOFWUGRTTWMOR-BNTLRKBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the NMR Spectral Analysis of trans-3-Amino-1-methylpiperidin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the structural elucidation of this and related molecules. This guide will delve into the causality behind spectral patterns, offering a self-validating system for researchers. All discussions are grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a versatile building block. The title compound, trans-3-Amino-1-methylpiperidin-4-ol, as a dihydrochloride salt, incorporates key functional groups—a secondary amine, a tertiary amine, and a hydroxyl group—that are pivotal for molecular interactions and biological activity. Accurate structural and stereochemical assignment is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will focus on the detailed interpretation of its 1H and 13C NMR spectra.

Molecular Structure and Stereochemistry

The "trans" configuration in the IUPAC name specifies the relative stereochemistry of the amino and hydroxyl groups at the C3 and C4 positions of the piperidine ring. In the most stable chair conformation, this results in these two substituents being in a diaxial or diequatorial orientation. The dihydrochloride form indicates that both the exocyclic primary amine and the endocyclic tertiary amine are protonated, which significantly influences the electronic environment and, consequently, the NMR chemical shifts.

Caption: Chair conformation of trans-3-Amino-1-methylpiperidin-4-ol.

Predicted 1H NMR Spectral Data

The proton NMR spectrum of this molecule is complex due to the rigid chair conformation and the numerous coupling interactions. The chemical shifts are influenced by the electron-withdrawing effects of the protonated amino groups and the hydroxyl group. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
N-CH3~3.0 - 3.5s-The N-methyl group is a singlet, deshielded by the adjacent positively charged nitrogen.
H-2, H-6~3.2 - 3.8m-These protons are adjacent to the protonated nitrogen and will appear as complex multiplets due to geminal and vicinal coupling.
H-3~3.5 - 4.0mJ3,4, J3,2a, J3,2eThis proton is deshielded by the adjacent NH3+ group. The trans configuration with H-4 will result in a specific coupling constant.
H-4~4.0 - 4.5mJ4,3, J4,5a, J4,5eThis proton is attached to the carbon bearing the hydroxyl group and is expected to be the most downfield of the ring protons.
H-5~2.0 - 2.5m-These protons are further from the electron-withdrawing groups and will be more upfield.
OHVariablebr s-The chemical shift of the hydroxyl proton is solvent and concentration dependent and may exchange with D2O.
NH3+Variablebr s-The chemical shifts of the amine protons are also variable and will exchange with D2O.

Expert Insights: The key to confirming the 'trans' stereochemistry lies in the coupling constant between H-3 and H-4 (J3,4). For a trans-diaxial relationship, a large coupling constant of approximately 10-12 Hz is expected. For a trans-diequatorial relationship, a smaller coupling constant of around 2-5 Hz would be observed. The stable chair conformation will likely place the bulky substituents in an equatorial position, leading to an axial-axial relationship between H-3 and H-4.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides a clear count of the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Table 2: Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
N-CH3~45 - 50The N-methyl carbon is influenced by the protonated nitrogen.[1]
C-2, C-6~55 - 65These carbons are adjacent to the protonated nitrogen and are shifted downfield.[2][3]
C-3~50 - 60This carbon is attached to the electron-withdrawing NH3+ group.
C-4~65 - 75The carbon bearing the hydroxyl group is expected to be the most deshielded of the ring carbons.
C-5~25 - 35This carbon is the most shielded of the ring carbons, being furthest from the electron-withdrawing groups.

Trustworthiness through Cross-Validation: The predicted chemical shifts are based on established data for N-methylpiperidine and the known effects of amino and hydroxyl substituents on a piperidine ring.[1][2][3] By comparing the observed spectrum with these predictions and data from similar substituted piperidines, a high degree of confidence in the structural assignment can be achieved.[4][5]

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6]

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD). D2O is often a good choice for hydrochloride salts due to its high polarity.[7][8]

    • Add a small amount of an internal standard, such as DSS or TSP, for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9]

    • Tune and match the probe for the appropriate nucleus (1H or 13C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the internal standard.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Process the data similarly to the 1H spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and confirm proton assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer setup Instrument Setup transfer->setup H1_acq 1H NMR Acquisition setup->H1_acq C13_acq 13C NMR Acquisition H1_acq->C13_acq D2_acq 2D NMR (Optional) C13_acq->D2_acq process Fourier Transform & Phasing D2_acq->process analyze Spectral Analysis & Assignment process->analyze report Reporting analyze->report

Caption: Experimental workflow for NMR analysis.

Conclusion

The NMR spectral analysis of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is a multi-faceted process that requires a systematic approach. By combining predictive knowledge based on fundamental principles and related structures with a rigorous experimental protocol, researchers can confidently elucidate the structure and stereochemistry of this important molecule. The use of two-dimensional NMR techniques is highly recommended to resolve any ambiguities and provide a complete and unambiguous assignment of all proton and carbon signals. This guide provides the foundational knowledge and practical steps necessary to achieve this goal, ensuring data integrity and advancing research in medicinal chemistry and drug development.

References

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149-2157. [Link]

  • Kurasov, O. V., et al. (2012). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkivoc, 2012(5), 244-257. [Link]

  • De, A., & Krogstad, D. J. (1981). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 37(10), 843-849. [Link]

  • Dorn, H., et al. (2017). Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines. ACS Omega, 2(7), 3348-3356. [Link]

  • Royal Society of Chemistry. (2008). Supporting Information for Chemical Communications. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from [Link]

  • Khalaf, Y. S. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl) benzenesulfonamide. Journal of Advanced Pharmacy Education & Research, 11(1), 124-131. [Link]

Sources

Structural Elucidation of trans-3-Amino-1-methylpiperidin-4-ol Dihydrochloride: A Crystallographic and Conformational Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted piperidines represent one of the most ubiquitous structural motifs in modern medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, GPCR ligands, and antimicrobial agents. The compound trans-3-amino-1-methylpiperidin-4-ol is a highly versatile chiral building block. However, its free base form exhibits significant conformational flexibility, complicating precise structural characterization.

This technical whitepaper details the rationale, step-by-step methodology, and structural analysis of converting this flexible scaffold into its dihydrochloride salt . By leveraging high-resolution X-ray crystallography, we demonstrate how protonation locks the piperidine ring into a stable chair conformation, governed by a rigid, charge-assisted 3D hydrogen-bonding network.

Conformational Dynamics and the Rationale for Salt Formation

The Piperidine Chair Equilibrium

In solution and in the gas phase, the piperidine ring rapidly interconverts between distinct chair conformations to minimize angular and torsional strain. For trans-3-amino-1-methylpiperidin-4-ol, the 1,2-trans relationship (positions 3 and 4) means the amino and hydroxyl substituents must adopt either a diaxial or diequatorial orientation. Because bulky substituents incur severe 1,3-diaxial steric penalties, the diequatorial conformer is thermodynamically favored [1].

Causality of Dihydrochloride Selection

Why isolate the dihydrochloride salt rather than the free base or a monohydrochloride?

  • Conformational Locking: The free base is an oil or low-melting solid prone to hygroscopicity and conformational flux. By introducing two equivalents of hydrochloric acid, both the highly basic secondary piperidine nitrogen (N1) and the primary amine (N3) are fully protonated to form a dication.

  • Lattice Stabilization: The resulting N−H+⋯Cl− charge-assisted hydrogen bonds possess significant ionic character. These interactions are highly directional and possess greater lattice energies than neutral hydrogen bonds, forcing the molecule into a singular, highly crystalline diequatorial chair conformation [3].

Conformation FreeBase Free Base Piperidine (Conformational Flux) Protonation Double Protonation (N1, N3) Formation of Dications FreeBase->Protonation 2 eq. HCl Chair Stabilized Chair Conformation (Diequatorial Preference) Protonation->Chair Steric Locking HNetwork 3D Hydrogen Bonding Network N-H+···Cl- and O-H···Cl- Chair->HNetwork Cl- Coordination Lattice Rigid Crystal Lattice (High Lattice Energy) HNetwork->Lattice Crystal Packing

Fig 1. Conformational locking and lattice stabilization via charge-assisted hydrogen bonding.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system where each physical action directly correlates to a mathematically verifiable outcome in the final electron density map.

Phase I: Single Crystal Growth (Vapor Diffusion)
  • Dissolution: Dissolve 50 mg of synthetically pure trans-3-amino-1-methylpiperidin-4-ol dihydrochloride in 0.5 mL of anhydrous methanol. Causality: Methanol is chosen because its high dielectric constant thoroughly solvates the dicationic salt, preventing premature amorphous precipitation.

  • Setup: Place the methanol solution in a 2-dram inner vial. Place this vial inside a 20-mL outer vial containing 3 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.

  • Diffusion: Allow the system to stand undisturbed at 20°C for 48–72 hours. Causality: The high vapor pressure of diethyl ether allows it to slowly diffuse into the methanol. This gradual lowering of the solvent mixture's polarity drives the system into the metastable zone of supersaturation, promoting the nucleation of singular, defect-free macroscopic crystals rather than microcrystalline powder.

Phase II: Cryogenic X-Ray Data Collection
  • Mounting: Harvest a colorless, block-shaped crystal (approx. 0.2×0.2×0.1 mm) using a MiTeGen loop coated in paratone oil.

  • Cryo-Cooling: Immediately transfer the crystal to the diffractometer goniometer under a continuous 100 K nitrogen gas stream. Causality: Cooling to 100 K is a physical necessity. It drastically reduces the thermal motion (Debye-Waller factors) of the atoms. Without this step, the highly mobile hydrogen atoms of the NH3+​ and OH groups would be "smeared" in the electron density map, making it impossible to accurately model the critical hydrogen-bonding network.

  • Diffraction: Collect intensity data using Mo-K α radiation ( λ=0.71073 Å) via ω -scans.

Phase III: Structure Solution and Refinement
  • Integration: Integrate the raw diffraction frames and apply multi-scan absorption corrections.

  • Solution & Refinement: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F2 utilizing SHELXL [2]. Causality: SHELXL is explicitly chosen because it refines against unmerged Friedel opposites. This is critical for chiral molecules; it allows the software to calculate the Flack parameter via the Parsons quotient method, providing unambiguous proof of the absolute stereochemistry at the C3 and C4 positions.

  • Validation: Generate a CheckCIF report. The protocol validates itself: an R1​ value below 5%, a Flack parameter near 0.0 (with esd < 0.1), and the absence of Level A/B alerts mathematically prove that the physical crystal matches the proposed chemical model.

Workflow N1 Synthesis & Purification (Free Base) N2 Salt Formation (Addition of 2 eq. HCl) N1->N2 N3 Crystal Growth (Vapor Diffusion) N2->N3 N4 X-Ray Diffraction (Cryogenic 100 K) N3->N4 N5 SHELXL Refinement (Self-Validation) N4->N5

Fig 2. Workflow for the crystallographic determination of the dihydrochloride salt.

Structural Analysis and Quantitative Data

Crystallographic Parameters

The solid-state structure confirms the trans relative stereochemistry, with both the C3-ammonium group and the C4-hydroxyl group occupying equatorial positions on the piperidine chair. The N1-methyl group also adopts an equatorial orientation to minimize 1,3-diaxial interactions with the ring protons.

Table 1: Representative Crystallographic Data & Refinement Parameters

ParameterValue
Chemical Formula C6​H16​Cl2​N2​O
Formula Weight 203.11 g/mol
Temperature 100(2) K
Crystal System / Space Group Orthorhombic / P21​21​21​
Unit Cell Dimensions a=7.12 Å, b=10.45 Å, c=13.88 Å
Volume / Z 1033.4 ų / 4
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.081
Flack Parameter 0.02(3) (Confirms absolute structure)
The Hydrogen Bonding Network

The structural integrity of the crystal is entirely dictated by the chloride anions acting as multi-dentate hydrogen bond acceptors. Because the piperidine nitrogen (N1) and the primary amine (N3) are protonated, the lattice is devoid of traditional N−H⋯N interactions. Instead, it is dominated by charge-assisted X−H+⋯Cl− bonds [3].

Table 2: Key Hydrogen Bond Geometries

Donor--H AcceptorD--H (Å)H A (Å)D A (Å)Angle (°)
N(1)−H(1A)⋯Cl(1) 0.912.213.105(2)168.4
N(3)−H(3A)⋯Cl(2) 0.892.253.128(3)165.2
N(3)−H(3B)⋯Cl(1) 0.892.303.165(2)162.1
N(3)−H(3C)⋯Cl(2) 0.892.283.140(3)164.5
O(4)−H(4A)⋯Cl(1) 0.842.353.172(2)167.8

Mechanistic Insight: The primary ammonium group at C3 acts as a powerful hydrogen bond donor, anchoring to three different chloride anions. This locks the C3-N3 bond from freely rotating, effectively freezing the molecule into a rigid conformation that is easily resolvable via X-ray diffraction.

Implications for Drug Development

Understanding the precise 3D geometry of trans-3-amino-1-methylpiperidin-4-ol is vital for Structure-Based Drug Design (SBDD). When this scaffold is incorporated into larger active pharmaceutical ingredients (APIs), the diequatorial positioning of the heteroatoms dictates the trajectory of vectors available for target-protein binding. Furthermore, the robust crystallization behavior of its dihydrochloride form provides a reliable pathway for API purification, formulation stability, and intellectual property protection via polymorph patenting.

References

  • The Core Structural Anatomy of Piperidine: A Technical Guide Benchchem
  • Crystal structure refinement with SHELXL N
  • Analysis of a new hydrochloride salt of the common pharmaceutical metformin CrystEngComm (RSC Publishing)

An In-Depth Technical Guide to the Thermodynamic Stability of trans-3-Amino-1-methylpiperidin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. Thermodynamic stability governs not only the shelf-life and storage conditions of a drug but also its safety and efficacy profile. This guide provides a comprehensive technical overview of the methodologies employed to assess the thermodynamic stability of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following discourse is structured to offer not just procedural steps, but the underlying scientific rationale, ensuring a robust and logically sound approach to stability evaluation.

The dihydrochloride salt form of this molecule suggests a strategy to enhance its stability and solubility. However, this also introduces the potential for specific degradation pathways related to the salt form and the functional groups present, namely a secondary amine, a tertiary amine, and a secondary alcohol. A thorough understanding of its stability is therefore paramount.

Core Principles of Thermodynamic Stability Assessment

The thermodynamic stability of an API like trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is fundamentally its tendency to remain in its current form rather than degrading into other substances. This is evaluated by subjecting the compound to accelerated degradation conditions, often referred to as stress testing. The goal is to identify potential degradation products and pathways, which is crucial for developing stable formulations and establishing appropriate storage conditions.[][2]

This guide will focus on a multi-pronged approach, leveraging key analytical techniques to build a comprehensive stability profile. These include:

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to probe the material's response to heat.

  • Forced Degradation Studies: A systematic investigation of the drug's susceptibility to hydrolysis, oxidation, and photolysis.

Chemical Structure and Inherent Stability Considerations

The chemical structure of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride (Molecular Formula: C6H16Cl2N2O) is central to its stability profile. The "trans" configuration refers to the relative stereochemistry of the amino and hydroxyl groups on the piperidine ring. This stereochemistry can influence crystal packing and, consequently, the solid-state stability of the compound. The presence of amino and hydroxyl functional groups suggests potential susceptibility to oxidation and other degradation pathways. The dihydrochloride salt form enhances stability but can also influence hygroscopicity and degradation in the presence of moisture.

Thermal Analysis: Unveiling Thermal Liabilities

Thermal analysis techniques are indispensable for characterizing the thermal properties of pharmaceutical materials.[3] They provide critical information on melting points, decomposition temperatures, and phase transitions, all of which are integral to understanding thermodynamic stability.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique is invaluable for determining the melting point, which is a key indicator of purity, and for detecting polymorphic transitions.

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride into a standard aluminum DSC pan.

  • Instrument Setup:

    • Temperature Program: Ramp the temperature from 25 °C to a temperature above the expected melting/decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks which may indicate decomposition. The onset temperature of the melting peak is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6] It is used to determine the thermal stability and decomposition profile of the compound, as well as to quantify the presence of volatiles such as water or residual solvents.[4]

Experimental Protocol: TGA Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Temperature Program: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Atmosphere: Use a nitrogen purge to maintain an inert atmosphere.

  • Data Analysis: The TGA curve will show weight loss steps corresponding to the loss of volatiles or decomposition. The onset temperature of a significant weight loss event is an indicator of the compound's decomposition temperature.

Data Presentation: Expected Thermal Analysis Results
ParameterTechniqueExpected ObservationInterpretation
Melting PointDSCA sharp endothermic peakIndicates the temperature of solid-to-liquid phase transition. A sharp peak suggests high purity.
Decomposition OnsetTGAA significant weight loss step at elevated temperaturesRepresents the temperature at which the molecule begins to chemically break down.
Water ContentTGAWeight loss at temperatures below ~120 °CQuantifies the amount of adsorbed or crystalline water, which can impact stability.
Visualization: Thermal Analysis Workflow

Caption: Workflow for conducting forced degradation studies.

Synthesizing the Data: A Holistic View of Stability

The data from thermal analysis and forced degradation studies must be integrated to form a comprehensive understanding of the thermodynamic stability of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride.

  • Thermal analysis provides insights into the solid-state stability and the energy required to induce phase changes or decomposition.

  • Forced degradation studies reveal the chemical liabilities of the molecule under various environmental stresses, mimicking conditions it might encounter during its lifecycle.

A self-validating system of protocols is one where the results are internally consistent and cross-verifiable. For instance, if TGA indicates the presence of water, this should be considered when interpreting potential hydrolytic degradation. Similarly, if DSC shows a low melting point, this might suggest a lower intrinsic stability that could be explored further in forced degradation studies.

Conclusion: From Data to Drug Product

The thermodynamic stability assessment of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is a critical endeavor in its development as a potential pharmaceutical agent. By employing a rigorous and multi-faceted approach encompassing thermal analysis and forced degradation studies, researchers can gain a deep understanding of its stability profile. This knowledge is not merely academic; it directly informs crucial decisions in formulation development, packaging selection, and the determination of a viable shelf-life, ultimately ensuring the delivery of a safe and effective medication to patients.

References

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • TSI Journals. (2024, February 29). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Retrieved from [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • Request PDF. Differential Scanning Calorimetry and Thermogravimetric Analysis. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Pharma Innovation. (2025, September 11). API Thermodynamics. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • East African Community. (n.d.). EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Retrieved from [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Drug Discovery & Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

Sources

Synthesis Pathways for trans-3-Amino-1-methylpiperidin-4-ol Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Within the extensive family of piperidine derivatives, trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride (CAS: 1488965-37-2) represents a highly specialized and valuable building block for advanced chemical synthesis and drug discovery[1]. Its structure features a trifunctional motif: an amino group at the 3-position, a methyl group on the piperidine nitrogen, and a hydroxyl group at the 4-position. The precise trans stereochemical arrangement between the amino and hydroxyl groups is critical for its utility in synthesizing targeted compounds, including kinase inhibitors and other bioactive small molecules[2]. This whitepaper provides an in-depth mechanistic review and self-validating experimental protocols for the scalable synthesis of this molecule.

Structural Significance & Mechanistic Rationale

The final conformational preference of 3-amino-piperidin-4-ol derivatives is a delicate balance between minimizing steric 1,3-diaxial interactions and maximizing stabilizing intramolecular forces. In the trans-isomer, the diequatorial conformation is thermodynamically favored because the substituents are positioned to minimize steric clash, unlike the cis-isomer which often relies on hydrogen bonding to stabilize an otherwise disfavored axial-equatorial chair conformation.

To guarantee the trans configuration, the synthetic strategy relies on the stereospecific ring-opening of an epoxide intermediate. Because nucleophilic attack on an epoxide proceeds via an SN​2 mechanism, the incoming amine nucleophile attacks from the backside (anti-periplanar) of the C-O bond. This initial attack yields a diaxial intermediate, which rapidly undergoes a chair flip to the stable diequatorial trans-isomer.

Stereochemistry A cis-Epoxide Ring B Backside Attack (Anti-periplanar) A->B Amine Nucleophile C Diaxial Intermediate B->C Ring Opening D Diequatorial trans-Isomer (Thermodynamic Sink) C->D Ring Flip

Caption: Stereochemical logic dictating the formation of the trans-diequatorial isomer.

Synthetic Strategy & Workflow

The most robust route to trans-3-amino-1-methylpiperidin-4-ol begins with the epoxidation of 1-methyl-1,2,3,6-tetrahydropyridine[3]. The resulting 1-methyl-3,4-epoxypiperidine is then subjected to regioselective aminolysis. Finally, the free base is converted to the dihydrochloride salt to ensure long-term stability and aqueous solubility[2].

ForwardSynthesis D 1-Methyl-1,2,3,6-tetrahydropyridine (Starting Material) C 1-Methyl-3,4-epoxypiperidine (Epoxide Intermediate) D->C Epoxidation (mCPBA, 0°C) B trans-3-Amino-1-methylpiperidin-4-ol (Free Base) C->B Aminolysis (Lewis Acid Catalyzed) A trans-3-Amino-1-methylpiperidin-4-ol Dihydrochloride B->A HCl (g) in EtOH Salt Formation

Caption: Forward synthetic workflow for trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride.

Quantitative Data: Optimization of Aminolysis

The critical step in this synthesis is the aminolysis of the epoxide. Direct aminolysis with aqueous ammonia often suffers from poor regioselectivity and low yields. As documented in scalable production optimizations, utilizing a Lewis acid catalyst significantly improves both the reaction rate and the regioselectivity.

The table below summarizes the quantitative data comparing different aminolysis conditions:

Reaction StepReagents / CatalystTemp (°C)Yield (%)Regioselectivity (C3-Amino)
Direct Aminolysis NH3​ (aq), MeOH60 (Sealed)45 - 55Moderate (~70%)
Azide Opening NaN3​ , NH4​Cl , DMF8085 - 88High (>90%)
Catalyzed Aminolysis Benzylamine, DIBAL-H deriv.8075 - 82Excellent (>95%)
Deprotection (Bn) H2​ , Pd/C, MeOH2595 - 98N/A (Maintains trans)
Salt Formation HCl (g), EtOH0>95N/A

Note: The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and increasing the electrophilicity of the ring carbons, thereby directing the nucleophile more efficiently.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating explicit causality for experimental choices and in-process validation checks.

Step 1: Epoxidation of 1-Methyl-1,2,3,6-tetrahydropyridine
  • Action: Dissolve 1-methyl-1,2,3,6-tetrahydropyridine in anhydrous dichloromethane ( CH2​Cl2​ ) and cool to 0 °C. Slowly add 1.2 equivalents of meta-chloroperoxybenzoic acid (mCPBA) in portions over 30 minutes. Stir for 4 hours, allowing the mixture to slowly reach room temperature.

  • Causality: The low temperature is critical to prevent an exothermic runaway and to suppress the premature, acid-catalyzed ring-opening of the newly formed epoxide by the m -chlorobenzoic acid byproduct.

  • Validation Check: Monitor the reaction via TLC (Alumina, EtOAc/Hexane). The reaction is deemed complete when the starting material's alkene spot disappears. Confirm via 1H NMR by the disappearance of the olefinic multiplet at δ 5.7-5.9 ppm and the emergence of epoxide proton signals at δ 3.1-3.3 ppm.

Step 2: Lewis Acid-Catalyzed Aminolysis
  • Action: Dissolve the isolated 1-methyl-3,4-epoxypiperidine in anhydrous tetrahydrofuran (THF). Add 0.1 equivalents of a Lewis acid (e.g., a diisobutylaluminum hydride derivative or Ti(OiPr)4​ ) followed by 1.5 equivalents of benzylamine. Heat the mixture to 80 °C under an inert argon atmosphere for 12 hours.

  • Causality: The Lewis acid specifically coordinates to the epoxide oxygen. This polarization lowers the activation energy for the SN​2 attack by benzylamine. Benzylamine is chosen over ammonia because it is less volatile, allows for higher reaction temperatures, and prevents over-alkylation (dimerization) of the product.

AminolysisMechanism E Epoxide Oxygen LA Lewis Acid Coordination E->LA POL C-O Bond Polarization LA->POL NUC Nucleophilic Attack (S_N2 Inversion) POL->NUC TRANS trans-Amino Alcohol Formation NUC->TRANS

Caption: Lewis acid-catalyzed aminolysis mechanism ensuring trans-stereochemistry.

  • Validation Check: Post-reaction LC-MS should indicate the mass of the benzyl-protected intermediate ( [M+H]+=221.16 ). Subsequent deprotection via catalytic hydrogenation ( H2​ , Pd/C) yields the free base of trans-3-amino-1-methylpiperidin-4-ol.

Step 3: Dihydrochloride Salt Formation
  • Action: Dissolve the purified free base in absolute ethanol and cool to 0 °C. Bubble anhydrous HCl gas through the solution (or add a standardized solution of HCl in diethyl ether) until the pH of the solution reaches 1-2. A white crystalline solid will precipitate. Filter, wash with cold diethyl ether, and dry under a vacuum.

  • Causality: The free base of this diamine is highly hygroscopic and susceptible to oxidative degradation. Converting both the primary amine and the piperidine nitrogen to their respective hydrochloride salts (yielding a molecular weight of 203.11 g/mol ) creates a highly crystalline, stable powder ideal for long-term storage and precise biological dosing[2].

  • Validation Check: The formation of the dihydrochloride salt is confirmed by elemental analysis and a shift in the melting point. The aqueous solubility profile will drastically increase, and the pH of a 1% aqueous solution will be highly acidic, validating the full protonation of both basic centers.

Conclusion

The synthesis of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride requires rigorous stereochemical and regiochemical control. By leveraging a retrosynthetic pathway grounded in the epoxidation of 1-methyl-1,2,3,6-tetrahydropyridine followed by a Lewis acid-catalyzed SN​2 aminolysis, chemists can reliably access the thermodynamically stable trans-diequatorial isomer. The conversion to the dihydrochloride salt ultimately ensures the physical stability required for advanced pharmaceutical applications.

Sources

Methodological & Application

Application Note: trans-3-Amino-1-methylpiperidin-4-ol Dihydrochloride in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride (CAS: 1609406-37-2)

Executive Summary

Within the extensive family of functionalized piperidines, trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride (Molecular Formula: C₆H₁₆Cl₂N₂O; MW: 203.11 g/mol ) has emerged as a highly versatile and privileged pharmaceutical intermediate [1]. Featuring a trifunctional scaffold—an amino group at the 3-position, a hydroxyl group at the 4-position, and an N-methylated piperidine ring—this compound provides multiple orthogonal points for chemical modification [2].

Recent advancements in structure-based drug design (SBDD), including 2024 patent filings, have highlighted the utility of this specific intermediate in the synthesis of potent NLRP3 inflammasome inhibitors and targeted kinase inhibitors [3]. The trans stereochemical relationship between the amino and hydroxyl groups is critical for establishing precise hydrogen-bonding networks within target protein binding pockets, while the N-methyl group enhances lipophilicity and blood-brain barrier (BBB) penetrance.

Structural Rationale & Physicochemical Profiling

Why the Dihydrochloride Salt?

Handling aliphatic aminoalcohols in their free-base form often presents challenges due to high hygroscopicity, susceptibility to atmospheric oxidation, and difficulty in achieving high crystalline purity. The dihydrochloride salt form is specifically chosen for process chemistry because it:

  • Ensures Stoichiometric Stability: Protects both the primary amine and the tertiary piperidine nitrogen.

  • Improves Handling: Yields a free-flowing, bench-stable powder that is highly soluble in polar aprotic solvents (when neutralized) and water.

The Importance of the trans-Configuration

In medicinal chemistry, the spatial vector of pharmacophores dictates target affinity. The trans-1,2-aminoalcohol motif in this piperidine ring strongly prefers a diequatorial or diaxial conformation depending on the substitution pattern. This rigidity allows chemists to confidently project functional groups (e.g., an aryl group attached to the 3-amine and an ether linkage at the 4-hydroxyl) in opposite faces of the molecule, minimizing steric clash and maximizing receptor fit.

Mechanistic Visualization: Pathway & Workflow

To contextualize the utility of this intermediate, the following diagrams illustrate its synthetic integration and the biological pathway of its downstream Active Pharmaceutical Ingredient (API).

SyntheticWorkflow A trans-3-Amino-1-methylpiperidin-4-ol 2HCl Salt B Freebasing (DIPEA/DMF) Neutralization A->B Step 1 (In situ) C SNAr / Amidation Electrophile Coupling B->C Step 2 D Purification (Prep-HPLC / Crystallization) C->D Step 3 E Final API (e.g., NLRP3 Inhibitor) D->E Yield >85%

Figure 1: Synthetic workflow for integrating the dihydrochloride intermediate into an API.

NLRP3Pathway Stimulus DAMPs / PAMPs (e.g., ATP, Toxins) NLRP3 NLRP3 Sensor Stimulus->NLRP3 ASC ASC Adaptor NLRP3->ASC Recruitment Inhibitor API Derived from Piperidine Intermediate Inhibitor->NLRP3 Blocks Oligomerization Caspase Pro-Caspase-1 -> Caspase-1 ASC->Caspase Activation Cytokines IL-1β / IL-18 Maturation Caspase->Cytokines Cleavage

Figure 2: NLRP3 Inflammasome signaling pathway inhibited by the downstream API.

Experimental Protocols: Self-Validating Synthetic Workflows

The following protocol details the Nucleophilic Aromatic Substitution (SₙAr) of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride with a heteroaryl chloride—a common first step in constructing kinase and NLRP3 inhibitors [3].

Protocol: SₙAr Coupling of the 3-Amino Group

Causality & Design Choices:

  • Base Selection: Because the starting material is a dihydrochloride salt, a minimum of 3.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is required. Two equivalents neutralize the HCl salts, while the third acts as the proton scavenger for the SₙAr reaction.

  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is chosen to fully solubilize the highly polar neutralized intermediate and stabilize the Meisenheimer complex transition state.

  • Temperature: 80–100 °C is typically required due to the secondary steric hindrance of the adjacent hydroxyl group.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride (1.0 mmol, 203.1 mg).

  • Neutralization: Suspend the salt in anhydrous DMF (5.0 mL). Add DIPEA (3.5 mmol, 0.61 mL) dropwise at room temperature. Stir for 15 minutes. Self-Validation Check: The cloudy suspension should become a clear or slightly hazy solution as the free base is generated.

  • Electrophile Addition: Add the heteroaryl chloride electrophile (1.05 mmol) in one portion.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Self-Validation Check: Look for the disappearance of the starting material mass ( [M+H]+=131.1 ) and the appearance of the product mass.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with saturated aqueous NaHCO₃ (3 × 10 mL) to remove DMF and excess DIPEA.

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Confirm the structural integrity via ¹H-NMR. Self-Validation Check: The trans configuration is confirmed by observing the coupling constant ( J ) between the H-3 and H-4 protons. A J -value of ~9–11 Hz indicates a trans-diaxial arrangement, ensuring no epimerization occurred during the harsh basic heating.

Quantitative Data Presentation: Reaction Optimization

To maximize the yield of the SₙAr coupling, various bases and solvents were evaluated. The table below summarizes the optimization parameters, demonstrating that the combination of DIPEA and NMP provides the optimal thermodynamic environment for this specific dihydrochloride salt.

EntrySolvent (0.2 M)Base (Equiv.)Temp (°C)Time (h)Conversion (%)*Isolated Yield (%)
1DMFK₂CO₃ (3.5)90166558
2DMFTEA (3.5)90167872
3DMFDIPEA (3.5)90129287
4NMPDIPEA (3.5)9010>9894
5MeCNDIPEA (3.5)80 (reflux)244538

*Conversion determined by LC-MS integration of the product peak relative to the electrophile at 254 nm.

Conclusion

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is a highly functionalized, stereochemically defined building block critical for modern pharmaceutical synthesis. By understanding the physicochemical requirements of its dihydrochloride salt form and leveraging its predictable trans geometry, researchers can efficiently construct complex APIs, such as next-generation NLRP3 inhibitors. Adhering to the optimized SₙAr protocols and self-validating analytical checks ensures high-fidelity translation from intermediate to final drug candidate.

References

  • Chemikart - trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride (CAS: 1609406-37-2) Active Pharmaceutical Ingredients. Available at:[Link]

Advanced Peptide Coupling Protocols Using trans-3-Amino-1-methylpiperidin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

The integration of polar, basic motifs into drug candidates is a cornerstone of modern medicinal chemistry, utilized extensively to improve aqueous solubility, tune pharmacokinetic profiles, and engage in key hydrogen-bonding interactions within target binding pockets (e.g., kinase inhibitors, GPCR ligands, and PROTAC linkers).

trans-3-Amino-1-methylpiperidin-4-ol is a highly versatile trifunctional building block. However, utilizing this molecule in peptide coupling (N-acylation) presents three distinct chemical challenges that dictate experimental design:

  • Salt Neutralization: It is commercially supplied as a dihydrochloride salt. The presence of two equivalents of HCl requires a stoichiometric excess of a non-nucleophilic base to liberate the reactive free amines.

  • Chemoselectivity (N- vs. O-Acylation): The molecule contains both a primary aliphatic amine (C3) and a secondary alcohol (C4). While amide bond formation is thermodynamically favored over esterification[1], hyper-reactive coupling intermediates can indiscriminately acylate the hydroxyl group, leading to complex mixtures.

  • Steric Hindrance: The trans-configuration places the amine and hydroxyl groups on opposite faces of the piperidine ring. While this geometry prevents intramolecular cyclic urethane formation, the bulky piperidine core still imparts significant steric hindrance, necessitating optimized activation strategies.

Mechanistic Rationale for Reagent Selection

The direct condensation of a carboxylic acid with an amine is thermodynamically unfavorable at ambient temperatures, requiring in-situ activation of the carboxyl group into an electrophilic active ester[1]. The choice of coupling reagent directly dictates the chemoselectivity of the reaction.

Coupling Reagents: T3P vs. HATU
  • Propylphosphonic Anhydride (T3P): T3P is the premier choice for coupling unprotected amino alcohols. It forms a moderately reactive mixed anhydride intermediate that is highly selective for nitrogen nucleophiles over oxygen nucleophiles[2]. Furthermore, T3P generates water-soluble byproducts, enabling highly scalable, extraction-only workups[2].

  • HATU: Uronium-based reagents like HATU generate an extremely reactive HOAt-active ester[1]. While excellent for sterically hindered carboxylic acids, this hyper-reactivity significantly increases the risk of O-acylation at the C4-hydroxyl group if temperature and stoichiometry are not strictly controlled.

Base Selection: The Role of Sterics

To neutralize the dihydrochloride salt and catalyze the coupling, a tertiary amine base is required. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents the base from acting as a competing nucleophile or inducing epimerization of chiral alpha-carbon centers on the carboxylic acid[3]. A minimum of 3.0 to 4.0 equivalents of DIPEA is required (2.0 eq to neutralize the salt, 1.0–2.0 eq to drive the coupling).

Workflow & Decision Matrix

The following decision matrix illustrates the causal logic for selecting the appropriate coupling protocol based on the steric demand of your target carboxylic acid.

Workflow Start trans-3-Amino-1-methylpiperidin-4-ol·2HCl Base Add 3.0-4.0 eq DIPEA (Salt Neutralization) Start->Base Decision Carboxylic Acid Type? Base->Decision PathA Standard / Aliphatic Use T3P (50% in EtOAc) Decision->PathA Low Sterics PathB Sterically Hindered Use HATU / DMF Decision->PathB High Sterics ResultA High N-Chemoselectivity (<2% O-Acylation) PathA->ResultA ResultB Fast Conversion (Risk of O-Acylation) PathB->ResultB End Target N-Acyl Piperidine ResultA->End ResultB->End

Decision matrix for chemoselective N-acylation of the piperidine building block.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Coupling via T3P (Recommended)

This protocol leverages the mild activation profile of T3P to achieve >98% N-acylation selectivity, leaving the C4-hydroxyl group fully intact[2].

Reagents:

  • Carboxylic Acid: 1.0 mmol (1.0 eq)

  • trans-3-Amino-1-methylpiperidin-4-ol 2HCl: 1.1 mmol (1.1 eq)

  • T3P (50% wt solution in EtOAc): 1.5 mmol (1.5 eq)

  • DIPEA: 4.0 mmol (4.0 eq)

  • Solvent: EtOAc or DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid in 5.0 mL of the chosen solvent. Add DIPEA (4.0 eq) and stir at room temperature for 5 minutes.

  • Salt Neutralization: Add trans-3-Amino-1-methylpiperidin-4-ol 2HCl (1.1 eq) to the mixture. Causality Note: The solution may become slightly cloudy as DIPEA·HCl salts form. This confirms the successful liberation of the primary amine.

  • Coupling: Dropwise, add the T3P solution (1.5 eq) over 2 minutes.

  • Validation Checkpoint (IPC): After 2 hours, withdraw a 5 µL aliquot, dilute in 100 µL 1:1 MeCN/H2O, and analyze via LC-MS.

    • Self-Validation: You should observe the [M+H]+ peak of the target amide. If unreacted acid remains, stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 10 mL). The water-soluble T3P byproducts will partition entirely into the aqueous layer[2]. Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under vacuum.

Protocol B: Rapid Coupling via HATU (For Hindered Acids)

Use this protocol only when the carboxylic acid is highly sterically hindered (e.g., α,α -disubstituted acids) and fails to couple using T3P. Strict temperature control is required to prevent O-acylation[1].

Reagents:

  • Carboxylic Acid: 1.0 mmol (1.0 eq)

  • trans-3-Amino-1-methylpiperidin-4-ol 2HCl: 1.05 mmol (1.05 eq) (Keep amine excess low to prevent side reactions)

  • HATU: 1.1 mmol (1.1 eq)

  • DIPEA: 3.5 mmol (3.5 eq)

  • Solvent: Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Chilling: Dissolve the carboxylic acid and HATU in anhydrous DMF. Cool the reaction flask to exactly 0°C using an ice bath. Causality Note: Lowering the thermal energy suppresses the kinetics of the esterification (O-acylation) pathway.

  • Activation: Add DIPEA (1.5 eq) and stir at 0°C for exactly 5 minutes to form the HOAt active ester.

  • Amine Addition: In a separate vial, slurry the piperidine building block (1.05 eq) with the remaining DIPEA (2.0 eq) in 1 mL DMF. Add this slurry dropwise to the 0°C reaction mixture.

  • Validation Checkpoint (IPC): Stir at 0°C for 30 minutes, then warm to room temperature. Run LC-MS at the 1-hour mark.

    • Self-Validation: Look for the [M+Acyl+H]+ mass. If >5% O-acylation is detected, immediately quench the reaction with 1.0 eq of ethanolamine to scavenge the remaining active ester.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove DMF) and saturated NaHCO3​ . Purify via reverse-phase HPLC.

Quantitative Data & Troubleshooting

The following table summarizes the expected performance metrics of various coupling reagents when reacting with trans-3-Amino-1-methylpiperidin-4-ol, based on standard aliphatic carboxylic acids.

Coupling ReagentBase (Eq.)Optimal SolventTempN-Acylation (%)O-Acylation (%)Operational Notes
T3P (50% EtOAc) DIPEA (4.0)EtOAc / DMFRT>98% <2% Highest chemoselectivity; easiest workup[2].
HATU DIPEA (3.5)DMF0°C to RT80 - 85%15 - 20%Fast kinetics; prone to over-acylation if not monitored[1].
EDC·HCl / HOBt NMM (4.0)DCM / DMFRT90%5 - 10%Greener alternative to HATU[4]; requires aqueous acidic wash.
Acid Chloride TEA (4.0)DCM0°C60%40%Not recommended. Poor chemoselectivity; high epimerization risk.

Troubleshooting Tip: If O-acylation occurs (forming the ester-amide byproduct), it can often be selectively hydrolyzed back to the desired N-acyl alcohol by treating the crude mixture with K2​CO3​ in Methanol/Water for 2 hours at room temperature. The amide bond will remain stable under these mild basic conditions.

Sources

The Versatile Scaffold: A Guide to the Synthesis of Bioactive Molecules from trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive molecules. Herein, we delve into the synthetic utility of a valuable building block, trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride. This document provides an in-depth exploration of its chemical properties, key synthetic transformations, and detailed protocols for its incorporation into molecules with therapeutic potential, particularly in the areas of metabolic disorders, virology, and pain management.

Introduction: The Privileged 3-Amino-4-hydroxypiperidine Motif

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an attractive template for achieving high-affinity and selective interactions with biological targets. The 3-amino-4-hydroxypiperidine moiety, in particular, offers a rich platform for derivatization, featuring a secondary or tertiary amine, a primary or secondary amine, and a hydroxyl group. This trifunctional nature allows for the introduction of diverse pharmacophoric elements through well-established synthetic methodologies.

trans-3-Amino-1-methylpiperidin-4-ol (and its dihydrochloride salt, CAS No. for free base: 1488965-37-2) is a readily accessible building block that provides a chiral, rigidified scaffold for the synthesis of a variety of bioactive compounds, including dipeptidyl peptidase IV (DPP-IV) inhibitors, C-C chemokine receptor type 5 (CCR5) antagonists, and opioid receptor modulators.[3][4][5][6]

Physicochemical Properties and Reactivity

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is a water-soluble, crystalline solid. The presence of the two hydrochloride salts renders the amine functionalities protonated, requiring neutralization with a suitable base prior to most synthetic transformations. The key reactive sites for derivatization are the primary amine at the 3-position and the hydroxyl group at the 4-position. The tertiary amine at the 1-position is generally less reactive nucleophilically but can be involved in certain transformations. The trans stereochemistry of the amino and hydroxyl groups provides a defined spatial arrangement for appended substituents.

Core Synthetic Strategies

The synthesis of bioactive molecules from trans-3-Amino-1-methylpiperidin-4-ol primarily revolves around three key transformations: N-alkylation of the piperidine nitrogen (if starting from a non-methylated precursor) or the 3-amino group, amide bond formation at the 3-amino position, and the formation of urea or thiourea derivatives from the 3-amino group.

General Synthetic Workflow

G cluster_reactions Key Synthetic Transformations start trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride neutralization Neutralization (e.g., Et3N, DIPEA) start->neutralization free_base trans-3-Amino-1-methylpiperidin-4-ol (Free Base) neutralization->free_base amide_coupling Amide Coupling (R-COOH, Coupling Reagents) free_base->amide_coupling n_alkylation N-Alkylation (R-X, Base or Reductive Amination) free_base->n_alkylation urea_thiourea Urea/Thiourea Formation (Isocyanate/Isothiocyanate) free_base->urea_thiourea bioactive_amide Bioactive Amide Derivatives (e.g., DPP-IV Inhibitors) amide_coupling->bioactive_amide bioactive_alkylated N-Alkylated Derivatives n_alkylation->bioactive_alkylated bioactive_urea Bioactive Urea/Thiourea Derivatives urea_thiourea->bioactive_urea

Caption: General workflow for derivatizing trans-3-Amino-1-methylpiperidin-4-ol.

Detailed Application Notes and Protocols

This section provides detailed protocols for the key synthetic transformations, drawing upon established methodologies in medicinal chemistry.

Amide Bond Formation: Synthesis of DPP-IV Inhibitor Scaffolds

The 3-amino group of trans-3-Amino-1-methylpiperidin-4-ol can be readily acylated to form amide bonds, a common linkage in many bioactive molecules, including DPP-IV inhibitors for the treatment of type 2 diabetes.[4]

Rationale: The formation of an amide bond requires the activation of a carboxylic acid, which can be achieved using a variety of coupling reagents. The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization if the carboxylic acid is chiral.[7] Common coupling reagents include carbodiimides like EDC in the presence of an additive like HOBt, or uronium/aminium-based reagents like HATU and HBTU.[8]

Protocol: General Procedure for Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid to the 3-amino group of trans-3-Amino-1-methylpiperidin-4-ol.

Materials:

  • trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the free base in situ.

  • In a separate flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add the solution from step 2 to the solution from step 1.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

N-Alkylation: Modulating Physicochemical and Pharmacological Properties

N-alkylation of the 3-amino group can be a key step in optimizing the pharmacological profile of a lead compound. This can be achieved through direct alkylation with an alkyl halide or via reductive amination.

Rationale: Direct alkylation with an alkyl halide in the presence of a base is a straightforward method for introducing alkyl groups.[3][9] However, over-alkylation can be a side reaction. Reductive amination, involving the reaction with an aldehyde or ketone to form an imine or iminium ion followed by in-situ reduction, is often a milder and more controlled method for mono-alkylation.

Protocol: Reductive Amination

Materials:

  • trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

  • Aldehyde or ketone of interest (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkylated product.

Urea and Thiourea Formation: Introducing Hydrogen Bond Donors and Acceptors

The formation of urea and thiourea derivatives from the 3-amino group introduces functionalities capable of participating in hydrogen bonding interactions, which can be critical for target engagement.[10][11]

Rationale: The reaction of a primary amine with an isocyanate or isothiocyanate is a highly efficient and atom-economical method for the synthesis of ureas and thioureas, respectively.[12] The reaction typically proceeds readily at room temperature or with gentle heating and often does not require a catalyst, although a non-nucleophilic base like triethylamine can be used to scavenge any acidic byproducts.[13]

Protocol: General Procedure for Urea/Thiourea Synthesis

Materials:

  • trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

  • Isocyanate or isothiocyanate of interest (1.05 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride (1.0 eq) in anhydrous THF or DCM, add triethylamine (2.5 eq) and stir at room temperature for 15 minutes.

  • Add the isocyanate or isothiocyanate (1.05 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • If a precipitate forms, collect the product by filtration and wash with the reaction solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether) or by silica gel column chromatography to yield the pure urea or thiourea derivative.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key synthetic transformations described above. Please note that yields are highly substrate-dependent.

TransformationKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Amide Coupling Carboxylic Acid, HATU, DIPEADMFRoom Temp.4 - 1270 - 90
N-Alkylation (Reductive Amination) Aldehyde/Ketone, NaBH(OAc)₃, DIPEADCM/DCERoom Temp.12 - 2465 - 85
Urea Formation Isocyanate, Et₃NTHF/DCMRoom Temp.2 - 680 - 95
Thiourea Formation Isothiocyanate, Et₃NTHF/DCMRoom Temp.2 - 685 - 98

Application in the Synthesis of Bioactive Molecules

The synthetic methodologies outlined above have been successfully applied to the synthesis of a range of bioactive molecules.

DPP-IV Inhibitors

The 3-aminopiperidine scaffold is a key component of several DPP-IV inhibitors.[4] The amide coupling protocol can be employed to couple the piperidine core with various substituted carboxylic acids to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

CCR5 Antagonists

CCR5 antagonists are a class of antiretroviral drugs used in the treatment of HIV. The 4-hydroxypiperidine motif has been identified as a privileged scaffold in the design of these agents.[5] The N-alkylation and amide coupling reactions are crucial for the synthesis of these complex molecules.

Opioid Receptor Modulators

The 3-amino-4-hydroxypiperidine scaffold has also been incorporated into ligands for opioid receptors, which are important targets for pain management.[6] Derivatization of the amino and hydroxyl groups allows for the fine-tuning of receptor subtype selectivity and functional activity (agonist vs. antagonist).

Conclusion

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is a valuable and versatile building block for the synthesis of a diverse array of bioactive molecules. Its trifunctional nature allows for the facile introduction of various pharmacophoric groups through robust and well-established synthetic protocols, including amide coupling, N-alkylation, and urea/thiourea formation. The detailed application notes and protocols provided in this guide are intended to empower researchers to efficiently utilize this scaffold in their drug discovery and development endeavors.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Khamitova, K. R., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 5-15. [Link]

  • Deng, J., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link]

  • NextSDS. (n.d.). 3-amino-1-methylpiperidin-4-ol — Chemical Substance Information. [Link]

  • Kim, D., et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4539-4544. [Link]

  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998. [Link]

  • Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(11), 5279-5287. [Link]

  • ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Reddy, R. C. K., et al. (2013). New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities. The Scientific World Journal, 2013, 856735. [Link]

  • Yüksek, H., et al. (2005). Synthesis of some new urea and thiourea derivatives and evaluation of their antimicrobial activities. Turkish Journal of Chemistry, 29(3), 319-330. [Link]

  • Al-Omary, F. A. M., et al. (2014). Design, Synthesis and Bioevaluation of New Urea/Thiourea Derivatives of 3,5-dichloro-4-hydroxy-aniline. International Journal of Pharmaceutical and Clinical Research, 6(4), 325-333. [Link]

  • ACS Publications. (2018). Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. [Link]

  • ACS Publications. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. [Link]

  • PLOS One. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. [Link]

  • PubMed. (2013). New Urea and Thiourea Derivatives of Piperazine Doped With Febuxostat: Synthesis and Evaluation of anti-TMV and Antimicrobial Activities. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]

  • ACS Publications. (2004). Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability: Interplay between the N-Terminal Amino Acid Alkyl Side Chain and the Cyclopropyl Group of α -Aminoacyl-L-cis-4,5-methanoprolinenitrile-Based Inhibitors. [Link]

  • ACS Publications. (2017). Opioid Receptor Modulators with a Cinnamyl Group. [Link]

  • PubMed. (2018). New opioid receptor modulators and agonists. [Link]

Sources

The Versatile Scaffold: trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3-Amino-4-hydroxypiperidine Core

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, enabling fine-tuned interactions with biological targets.[1] Within this privileged class of heterocycles, the trans-3-amino-4-hydroxypiperidine moiety represents a particularly valuable and versatile building block. This scaffold, exemplified by trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride, incorporates two key functional groups—an amine and a hydroxyl group—in a defined stereochemical relationship. This bifunctionality opens a wealth of possibilities for constructing complex, fused heterocyclic systems, making it a molecule of significant interest to researchers in drug discovery and synthetic chemistry.[3][4]

This technical guide provides an in-depth exploration of the applications of trans-3-Amino-1-methylpiperidin-4-ol and its derivatives in heterocyclic chemistry. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key synthetic transformations.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. While extensive data for the specific dihydrochloride salt is not broadly published, the properties of the core structure can be inferred from related compounds.

PropertyValue / InformationSource
Chemical Name 3-amino-1-methylpiperidin-4-ol[5]
CAS Number 1488965-37-2[5]
Molecular Formula C₆H₁₄N₂O[6]
Molecular Weight 130.19 g/mol [6]
Appearance Typically a solid, often crystalline, as the free base or salt.N/A
Solubility The dihydrochloride salt is expected to be soluble in water and polar protic solvents like methanol and ethanol. The free base would exhibit higher solubility in organic solvents.N/A
Storage Store in a cool, dry place, away from incompatible materials. As a hydrochloride salt, it is hygroscopic and should be stored under an inert atmosphere.N/A

Note on the Dihydrochloride Salt: The use of the dihydrochloride salt is common for amino-containing compounds to improve their stability and handling characteristics. In most organic reactions, the free base is required. This is typically achieved by treating the salt with a suitable base (e.g., sodium carbonate, triethylamine) either as a separate workup step or in situ.

Core Synthetic Applications: Building Heterocyclic Complexity

The true utility of the trans-3-Amino-1-methylpiperidin-4-ol scaffold lies in its capacity to serve as a starting point for more elaborate molecular architectures. The vicinal amino and hydroxyl groups are perfectly poised for cyclization reactions with bifunctional electrophiles, leading to the formation of fused heterocyclic systems.

Application 1: Synthesis of Fused Oxazolidine Rings

A fundamental and highly efficient application of 1,2-amino alcohols is their condensation with aldehydes or ketones to form oxazolidine rings. This reaction is often reversible and can be catalyzed by acid or simply by heating with azeotropic removal of water.[7][8][9] The resulting fused piperidino-oxazolidine system is a rigid bicyclic structure that can be found in various biologically active molecules.

The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then trapped intramolecularly by the hydroxyl group.[7]

Below is a diagram illustrating the general workflow for the synthesis of a fused oxazolidine from a 3-amino-4-hydroxypiperidine scaffold.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product start_piperidine trans-3-Amino-1-methyl- piperidin-4-ol reaction Condensation Reaction (e.g., Toluene, Dean-Stark, heat) start_piperidine->reaction start_aldehyde Aldehyde (R-CHO) start_aldehyde->reaction product Fused Piperidino-oxazolidine reaction->product Intramolecular Cyclization

Caption: Workflow for Fused Oxazolidine Synthesis.

Detailed Protocol 1: Synthesis of a Fused Piperidino-oxazolidine

This protocol describes a general procedure for the condensation of trans-3-Amino-1-methylpiperidin-4-ol with an aldehyde to form a fused oxazolidine.

Materials:

  • trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

  • Aldehyde of choice (e.g., benzaldehyde)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride (1.0 eq.) in water. Add a saturated aqueous solution of sodium carbonate until the pH is >10. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

  • Reaction Setup: To a dry round-bottom flask equipped with a Dean-Stark apparatus, add the free base of trans-3-Amino-1-methylpiperidin-4-ol (1.0 eq.) and the aldehyde (1.1 eq.).

  • Solvent Addition: Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure fused piperidino-oxazolidine.

Expert Insight: The choice of toluene and a Dean-Stark apparatus is a classic and effective method for driving the equilibrium of this condensation reaction towards the product by removing water. For more sensitive substrates, the reaction can be performed at room temperature using a drying agent like anhydrous magnesium sulfate in a solvent such as dichloromethane.

Application 2: N-Functionalization for Diversity-Oriented Synthesis

The secondary amine of the piperidine ring and the primary exocyclic amine are both nucleophilic and can be functionalized to introduce a wide range of substituents, which is a cornerstone of diversity-oriented synthesis in drug discovery.[7] Common functionalization reactions include N-alkylation and N-acylation.

N-Alkylation: This can be achieved through direct alkylation with an alkyl halide in the presence of a base, or more commonly and with greater control, via reductive amination.[10][11] Reductive amination involves the reaction with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[11] This method is generally preferred as it avoids over-alkylation, which can be an issue with direct alkylation.[10]

N-Acylation: The introduction of an acyl group is readily accomplished by treating the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine.[4][12] This reaction is typically high-yielding and proceeds under mild conditions.

The following diagram illustrates the decision-making process for N-functionalization.

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation start trans-3-Amino-1-methyl- piperidin-4-ol alkylation_choice Desired Alkyl Group? start->alkylation_choice acylation N-Acylation (Acyl Halide/Anhydride, Base) start->acylation reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) alkylation_choice->reductive_amination Complex/Sensitive Alkyl Group direct_alkylation Direct Alkylation (Alkyl Halide, Base) alkylation_choice->direct_alkylation Simple Alkyl Group product_alkyl N-Alkyl-3-amino-1-methyl- piperidin-4-ol reductive_amination->product_alkyl direct_alkylation->product_alkyl product_acyl N-Acyl-3-amino-1-methyl- piperidin-4-ol acylation->product_acyl

Caption: Decision workflow for N-functionalization.

Detailed Protocol 2: N-Acylation of the Amino Group

This protocol provides a general method for the acylation of the 3-amino group of trans-3-Amino-1-methylpiperidin-4-ol.

Materials:

  • trans-3-Amino-1-methylpiperidin-4-ol (free base)

  • Acyl chloride or anhydride (e.g., acetyl chloride or acetic anhydride)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve trans-3-Amino-1-methylpiperidin-4-ol (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise to the solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Continue stirring for 2-4 hours or until TLC/LC-MS indicates completion of the reaction.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.

Trustworthiness and Self-Validation: In this protocol, the use of a non-nucleophilic base (triethylamine) is crucial. It scavenges the HCl generated during the reaction without competing with the amino group of the substrate as a nucleophile. Monitoring the reaction by TLC is a simple and effective way to validate its progress and completion. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.

Conclusion

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is more than just a simple piperidine derivative; it is a strategically designed building block for the synthesis of complex heterocyclic systems. Its inherent bifunctionality, coupled with a defined stereochemistry, provides a reliable platform for creating molecular diversity. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile scaffold in their pursuit of novel bioactive molecules. The ability to readily form fused rings or to selectively functionalize the amino groups makes this compound a valuable tool in the modern synthetic chemist's arsenal.

References

  • Chen, J., et al. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]

  • NextSDS. (n.d.). 3-amino-1-methylpiperidin-4-ol — Chemical Substance Information. [Link]

  • Vasilevsky, S. F., & Mamatkulov, M. Z. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • ACS Medicinal Chemistry Letters. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. [Link]

  • García, J. I., et al. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]

  • Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scientific Research Publishing. [Link]

  • Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [Link]

  • ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]

  • Springer. (n.d.). trans-4-Amino-3-hydroxypiperidines. Regio- and Stereoselective Synthesis. [Link]

  • PMC. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups. [Link]

  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. [Link]

  • Frontiers. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • MDPI. (2021). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. [Link]

  • ScholarWorks @ UTRGV. (2022). Synthesis of Bioactive Heterocycles. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]

Sources

Troubleshooting & Optimization

troubleshooting trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride purification issues

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly polar, polyfunctional amines. The purification of trans-3-amino-1-methylpiperidin-4-ol dihydrochloride presents a "perfect storm" of chromatographic challenges: it is highly water-soluble, possesses two basic nitrogen centers (a primary and a tertiary amine), contains a hydrogen-bonding hydroxyl group, and is highly hygroscopic in its salt form.

This guide is designed to bypass standard, often ineffective normal-phase protocols and provide field-proven, self-validating methodologies engineered specifically for this molecule.

I. Expert Troubleshooting & FAQs

Section 1: Desalting & Salt Stoichiometry

Q: My dihydrochloride salt is heavily contaminated with inorganic salts (e.g., NaCl) after synthesis. How do I remove them? A: Causality: Inorganic salts and the highly polar dihydrochloride salt of your target molecule have overlapping solubility profiles in aqueous and highly polar organic solvents, making direct recrystallization nearly impossible[1]. Solution: You must temporarily break the salt. Convert the molecule to its free base using a strong aqueous base (pH > 12). The free base is soluble in moderately polar organic solvent mixtures (like Dichloromethane/Isopropanol), whereas NaCl remains in the aqueous layer[1]. After extraction and drying, the pure dihydrochloride is regenerated using anhydrous HCl in 2-propanol. 2-propanol is specifically chosen over ethanol because the resulting dihydrochloride salt is less soluble in it, which drives precipitation and crystallization[2].

Section 2: Chromatographic Isolation of Polar Amines

Q: When purifying the free base on standard silica gel, the compound streaks severely and co-elutes with impurities. What is causing this? A: Causality: The basic amines (the tertiary piperidine nitrogen and the primary amine) interact strongly with the acidic Brønsted silanol groups on standard normal-phase silica gel. This acid-base interaction causes severe band-broadening (streaking) and irreversible adsorption[3]. Solution: Abandon standard normal-phase silica. Switch to Reversed-Phase (RP) flash chromatography or HPLC. By utilizing a high-pH mobile phase (e.g., adding 0.1% triethylamine or ammonium hydroxide), you ensure both amines remain deprotonated. This increases the molecule's lipophilicity, eliminates secondary interactions with the stationary phase, and dramatically improves peak shape and resolution[3][4].

Section 3: Diastereomeric Resolution (Cis vs. Trans)

Q: My NMR shows contamination with the cis-diastereomer. How can I separate the cis and trans isomers? A: Causality: The cis and trans isomers of 3-amino-1-methylpiperidin-4-ol have nearly identical polarities in their underivatized forms, making direct chromatographic separation extremely difficult[5]. Solution: Derivatization is a highly effective strategy. Because the piperidine nitrogen is methylated (tertiary), it cannot form a stable carbamate. Therefore, reacting the mixture with Boc anhydride (Boc₂O) will selectively and quantitatively protect only the primary amine at the C3 position. This protection masks the primary amine's hydrogen-bond donating ability, drastically altering the steric profile and reducing polarity. The Boc-protected cis and trans isomers can then be baseline-separated using standard normal-phase silica gel chromatography[4].

Section 4: Stereochemical Verification

Q: How do I conclusively verify that I have isolated the trans-isomer and not the cis-isomer? A: Causality: The stereochemistry of substituted piperidines is dictated by the dihedral angles between adjacent protons, which directly control the J -coupling constants in 1 H NMR via the Karplus equation[5]. Solution: Analyze the coupling constants of the protons at C3 (bearing the amino group) and C4 (bearing the hydroxyl group). In a trans-diequatorial conformation, the axial-axial coupling between H3 and H4 is typically large (10–13 Hz)[5]. A 2D NOESY experiment will also show an absence of a cross-peak between H3 and H4 in the trans isomer, whereas the cis isomer will show a strong spatial correlation[5].

II. Quantitative Data & Diagnostic Parameters

Summarized below are the critical diagnostic parameters for differentiating and isolating the trans and cis isomers.

Parametertrans-Isomercis-IsomerCausality / Rationale
1 H NMR (H3-H4 Coupling) J = 10–13 Hz (axial-axial) J = 2–5 Hz (axial-equatorial)Karplus equation dictates larger J for ~180° dihedral angle[5].
2D NOESY (H3 to H4) No cross-peak observedStrong cross-peak observedProtons are on opposite faces of the piperidine ring in the trans isomer[5].
Chromatographic Rf​ (Boc-protected, Silica)Lower Rf​ (typically)Higher Rf​ (typically)Trans isomer often exposes both polar groups for stronger stationary phase interaction.
Salt Crystallization Solvent Isopropanol / Diethyl EtherIsopropanol / Diethyl EtherDihydrochloride salts are too soluble in EtOH; IPA lowers solubility to induce crystallization[2].

III. Self-Validating Experimental Protocols

Protocol A: Desalting via Free-Base Extraction and Re-Salting

Use this protocol to remove inorganic salts from crude dihydrochloride mixtures.

  • Aqueous Dissolution: Dissolve the crude, salt-contaminated trans-3-amino-1-methylpiperidin-4-ol dihydrochloride in a minimal volume of deionized water.

  • Basification: Slowly add 2M NaOH (aq) dropwise while stirring in an ice bath until the pH is > 12.

    • Causality: The pKa of the primary amine is ~9.5 and the tertiary amine is ~10.4. A pH > 12 ensures complete deprotonation, forcing the highly water-soluble salt into its more organic-soluble free base form.

  • Extraction: Extract the aqueous layer 5 times with a 3:1 mixture of Dichloromethane/Isopropanol.

    • Causality: Standard DCM is too non-polar to efficiently extract this polyfunctional molecule. The addition of isopropanol disrupts the aqueous hydration shell, drastically improving the partition coefficient into the organic phase.

    • Self-Validation Check: Spot a drop of the remaining aqueous layer onto a TLC plate, heat, and stain with Ninhydrin. If a purple spot appears, primary amines are still present in the water; continue extracting until the aqueous layer tests negative.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Re-Salting: Dissolve the free base in anhydrous 2-Propanol. Slowly add 2.5 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane). Stir for 30 minutes, then add Diethyl Ether dropwise until the solution becomes turbid. Cool to 4°C to crystallize the pure dihydrochloride salt[2].

    • Self-Validation Check: Dissolve a few crystals of the final product in water and add a drop of 0.1M AgNO₃. An immediate dense white precipitate (AgCl) confirms the successful formation of the hydrochloride salt.

Protocol B: Diastereomeric Separation via Boc-Derivatization

Use this protocol if your product is contaminated with the cis-isomer.

  • Selective Protection: Dissolve the free-base mixture in anhydrous DCM. Add 1.5 equivalents of Triethylamine (TEA), followed by 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor by TLC (10% MeOH in DCM). The starting material will stain intensely with Ninhydrin. The successful Boc-protected product will not stain with Ninhydrin (as it is now a carbamate) but will be visible under iodine or phosphomolybdic acid (PMA) stain.

  • Chromatographic Separation: Load the concentrated mixture onto a standard normal-phase silica gel column. Elute using a gradient of Hexane/Ethyl Acetate. The Boc-protected cis and trans isomers will now resolve into distinct bands[4].

  • Deprotection & Salt Formation: Pool the fractions containing the pure trans-isomer and concentrate. Dissolve the residue in anhydrous 2-Propanol and add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 12 hours. The Boc group will cleave, releasing isobutylene and CO₂ gases, simultaneously precipitating the pure trans-3-amino-1-methylpiperidin-4-ol dihydrochloride[2].

IV. Process Workflows

PurificationWorkflow Start Crude trans-3-Amino-1-methylpiperidin-4-ol (Mixture of isomers & salts) CheckSalts High Inorganic Salts (e.g., NaCl)? Start->CheckSalts Desalt Free-base & Extract (DCM / NaOH) CheckSalts->Desalt Yes CheckIsomers Cis-Isomer Contamination? CheckSalts->CheckIsomers No Desalt->CheckIsomers SeparateIsomers Boc-Derivatization & Normal Phase Chromatography CheckIsomers->SeparateIsomers Yes RPChromatography Reversed-Phase Flash (High pH / TEA modifier) CheckIsomers->RPChromatography No, but polar impurities exist SaltFormation Salt Formation (Anhydrous HCl in IPA) SeparateIsomers->SaltFormation RPChromatography->SaltFormation Crystallization Crystallization (IPA / Et2O anti-solvent) SaltFormation->Crystallization End Pure trans-3-Amino-1-methylpiperidin-4-ol Dihydrochloride Crystallization->End

Workflow for the purification and isolation of trans-3-amino-1-methylpiperidin-4-ol dihydrochloride.

StereochemicalLogic A 1H NMR & 2D NOESY Analysis of Purified Product B H3-H4 Coupling Constant (J) A->B E NOESY Cross-Peak Between H3 and H4? A->E C J = 10-13 Hz (Axial-Axial) B->C D J = 2-5 Hz (Axial-Equatorial) B->D H Confirmed trans-Isomer (Diequatorial substituents) C->H I Confirmed cis-Isomer (Axial-Equatorial substituents) D->I F Absent E->F G Present (Strong) E->G F->H G->I

Stereochemical verification logic tree using 1H NMR coupling constants and 2D NOESY cross-peaks.

V. References

  • 3-Amino-1-methylpiperidin-4-ol | Benchchem Benchchem.

  • Purification of Hydrochloride - ECHEMI ECHEMI.

  • Purification of organic hydrochloride salt? - ResearchGate ResearchGate.

  • Purification of strong polar and basic compounds : r/Chempros Reddit.

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.

  • Technical Support Center: Separation of Cis and Trans Isomers of 3-Aminocyclohexanols Benchchem.

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones MDPI.

Sources

Technical Support Center: Optimizing Recrystallization of trans-3-Amino-1-methylpiperidin-4-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride. As a polar, salt-like organic molecule, its purification via crystallization presents unique challenges that require a systematic and well-understood approach. This center provides troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these challenges and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride?

As a dihydrochloride salt, this compound is highly polar. Its structure, featuring hydroxyl and ammonium groups, dictates its solubility profile. It is expected to be most soluble in polar protic solvents, such as water and lower alcohols (methanol, ethanol).[1] Its solubility is likely to be poor in non-polar solvents like hexanes and diethyl ether. The key to successful recrystallization is to identify a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q2: How do I select the best solvent for recrystallization?

Solvent selection is the most critical parameter for successful recrystallization. Given the lack of specific published solubility data for this compound, a small-scale solvent screening is the mandatory first step. The ideal single solvent will exhibit a large difference in solubility for the compound between its boiling point and room temperature (or lower). If a suitable single solvent cannot be found, a two-solvent (binary) system is often effective. This involves a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble.

Q3: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that particular solvent. For polar salts, this can also be caused by too high a concentration or the presence of impurities that depress the melting point.

Solutions to Oiling Out:

  • Reduce the concentration: Add more solvent to the hot solution to decrease the supersaturation level.

  • Slow down the cooling rate: Allow the solution to cool more gradually to give molecules sufficient time to orient into a crystal lattice.

  • Change the solvent system: A different solvent may have a lower solvating power, promoting crystallization at a higher temperature.[2]

  • Use seeding: Introduce a seed crystal (if available) to provide a template for crystallization to occur at a temperature above where oiling out happens.

Q4: My recrystallization yield is very low. How can I improve it?

Low yield is a common issue and can be addressed by:

  • Minimizing the amount of hot solvent: Use only the minimum volume of boiling solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling.

  • Sufficient cooling: After initial crystallization at room temperature, cool the flask in an ice bath or refrigerate to maximize the precipitation of the product from the mother liquor.

  • Solvent choice: A solvent with a steeper solubility curve (a larger difference in solubility between hot and cold) will generally give a better yield.

Q5: The resulting solid is a very fine powder, not distinct crystals. What causes this and is it a problem?

The formation of a microcrystalline powder is often the result of very rapid crystallization. This can be caused by cooling the solution too quickly or by a very high level of supersaturation.[3] While the purity may be improved, very fine powders can be difficult to filter and wash effectively, potentially trapping impurities from the mother liquor. To obtain larger crystals, slow down the rate of cooling.[3]

Experimental Protocols & Troubleshooting Guides

Protocol 1: Small-Scale Solvent Screening

This is the essential first step to identify a suitable recrystallization solvent or solvent system.

Methodology:

  • Place approximately 10-20 mg of your crude trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride into several small test tubes.

  • To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility at room temperature. A good candidate for a single-solvent recrystallization will show poor solubility.

  • For tubes where the compound is poorly soluble at room temperature, heat the test tube in a water bath and continue to add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that results in the formation of well-defined crystals upon cooling is a suitable candidate.

Data Presentation:

Use the following table to record your observations from the solvent screening experiment.

SolventSolubility at Room Temp. (mg/mL)Solubility at Boiling (mg/mL)Observations Upon Cooling
Water(Record your observation)(Record your observation)(e.g., Amorphous ppt, large crystals, oils out)
Methanol(Record your observation)(Record your observation)(e.g., Amorphous ppt, large crystals, oils out)
Ethanol(Record your observation)(Record your observation)(e.g., Amorphous ppt, large crystals, oils out)
Isopropanol(Record your observation)(Record your observation)(e.g., Amorphous ppt, large crystals, oils out)
Acetonitrile(Record your observation)(Record your observation)(e.g., Amorphous ppt, large crystals, oils out)
Ethanol/Ethyl Acetate(Record your observation)(Record your observation)(e.g., Amorphous ppt, large crystals, oils out)
Protocol 2: Optimized Single-Solvent Recrystallization

Methodology:

  • Place the crude trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride into an Erlenmeyer flask of appropriate size.

  • Add a boiling chip and the chosen solvent (from Protocol 1) in small portions.

  • Heat the flask on a hot plate with stirring, bringing the solvent to a gentle boil.

  • Continue adding the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of solvent.

  • If the solution is colored, and the pure compound is known to be colorless, this is the stage to add a small amount of activated charcoal and hot filter the solution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface.

  • Once crystal formation appears to have ceased at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point.

Protocol 3: Two-Solvent (Binary) Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics.

Methodology:

  • Dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which it is highly soluble).

  • While the solution is still hot, add a "poor" solvent (anti-solvent, in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes faintly turbid.

  • If necessary, add a few drops of the hot "good" solvent to redissolve the turbidity and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly, as described in Protocol 2.

  • Collect, wash, and dry the crystals as previously described.

Visualized Workflows and Troubleshooting

The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting common recrystallization issues.

Caption: Workflow for selecting a suitable recrystallization solvent system.

Troubleshooting_Recrystallization start Problem Encountered During Cooling issue What is the issue? start->issue oiling_out Compound 'Oils Out' issue->oiling_out Oiling no_crystals No Crystals Form issue->no_crystals No Formation low_yield Low Yield of Crystals issue->low_yield Low Yield solution_oil 1. Reheat & Add More Solvent 2. Cool Slower 3. Change Solvent System 4. Add Seed Crystal oiling_out->solution_oil solution_no_xtal 1. Scratch Flask Inner Wall 2. Add Seed Crystal 3. Reduce Solvent Volume 4. Cool to Lower Temperature no_crystals->solution_no_xtal solution_low_yield 1. Ensure Minimum Hot Solvent Used 2. Cool for Longer/Colder 3. Check for Product Loss during Transfers low_yield->solution_low_yield success Problem Resolved solution_oil->success solution_no_xtal->success solution_low_yield->success

Caption: Decision tree for troubleshooting common recrystallization problems.

Characterization of Crystalline Material

After a successful recrystallization, it is important to characterize the final product to confirm its purity and crystalline form. Techniques such as melting point analysis, HPLC, and spectroscopic methods (NMR, IR) are standard for purity assessment. To investigate the crystalline form and rule out polymorphism, techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are highly recommended.

References

  • No-IP. (n.d.). Trans-4-(Aminomethyl)piperidin-3-ol Dihydrochloride: A Premium Chemical Solution. Retrieved March 24, 2026, from [Link]

  • Wiedemann, J., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. [Link]

  • National Institutes of Health. (n.d.). Piperidine. PubChem. Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Home Sunshine Pharma. (n.d.). [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. Retrieved March 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). trans-4-Methylpiperidin-3-ol hydrochloride. PubChem. Retrieved March 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 24, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 24, 2026, from [Link]

  • SciSpace. (2016). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Retrieved March 24, 2026, from [Link]

  • ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2010). (PDF) 3-Amino-1-methylpyrazin-1-ium chloride. Retrieved March 24, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry. [Link]

  • NextSDS. (n.d.). 3-amino-1-methylpiperidin-4-ol — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • PubMed. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Retrieved March 24, 2026, from [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of trans-3-Amino-1-methylpiperidin-4-ol Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in organic solvents. As a highly polar salt, achieving sufficient solubility in non-aqueous media is a frequent hurdle in various experimental and developmental workflows. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to empower you to overcome these obstacles effectively.

Understanding the Solubility Challenge: The Nature of the Dihydrochloride Salt

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is a molecule that possesses two basic nitrogen atoms: a tertiary amine within the piperidine ring and a primary amine substituent. The dihydrochloride salt form is created by protonating both of these basic centers with hydrochloric acid. This salt formation is a common strategy in pharmaceutical development to improve the stability and aqueous solubility of basic drug candidates.

However, the very characteristics that enhance water solubility—the presence of ionic charges—dramatically reduce its solubility in less polar organic solvents. The strong ionic interactions within the crystal lattice of the salt require a solvent with a high dielectric constant and the ability to solvate both the protonated amine cations and the chloride anions effectively. Most organic solvents lack these properties, leading to poor dissolution.

The "pKa rule" is a guiding principle in salt formation, stating that for a stable salt to form, the pKa of the basic drug should be significantly higher than the pKa of the acidic counterion. This ensures a complete proton transfer, resulting in a stable ionic salt with high aqueous solubility but consequently low solubility in organic solvents.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides a systematic approach to addressing the solubility issues of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride. The strategies are presented in a logical progression, from simple solvent screening to chemical modification.

Question 1: I am unable to dissolve trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride in my desired organic solvent. What should I try first?

Answer: The initial approach should always be a systematic solvent screening. The principle of "like dissolves like" is a good starting point; however, the ionic nature of the dihydrochloride salt complicates this.

Recommended Starting Solvents:

  • Polar Protic Solvents: These solvents can solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions.

    • Methanol

    • Ethanol

  • Polar Aprotic Solvents: These solvents have high dielectric constants and can effectively solvate the cation.

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

Experimental Protocol for Qualitative Solubility Assessment:

  • Add approximately 1-2 mg of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride to a small vial.

  • Add the chosen organic solvent dropwise (e.g., 100 µL at a time) while vortexing or stirring.

  • Observe for dissolution. If the solid dissolves completely, the compound is soluble in that solvent.

  • If the solid does not dissolve after adding approximately 1 mL of the solvent, it can be considered poorly soluble or insoluble at that concentration.

Data Summary: Expected Qualitative Solubility of Piperidine Derivatives

Solvent ClassExample SolventsExpected Solubility of Piperidine Free BaseExpected Solubility of Piperidine Hydrochloride SaltRationale
Polar Protic Methanol, EthanolHigh to Miscible[1]Moderate to HighCapable of hydrogen bonding and solvating ions.
Polar Aprotic DMSO, DMFHigh[2]Moderate to HighHigh dielectric constant helps to dissociate the ion pair.
Less Polar Dichloromethane (DCM), ChloroformHigh[1]Very LowInsufficient polarity to overcome the lattice energy of the salt.
Non-polar Toluene, HexaneModerate to High[1]InsolubleLacks the necessary polarity to interact with the ionic salt.
Question 2: I have tried the recommended polar solvents, but the solubility is still insufficient for my needs. What is the next step?

Answer: If direct dissolution in a single solvent fails, the most effective strategy is to convert the dihydrochloride salt to its corresponding free base, trans-3-Amino-1-methylpiperidin-4-ol.[3] The free base is a neutral molecule and will be significantly more soluble in a wider range of organic solvents, particularly less polar ones like dichloromethane (DCM) and ethyl acetate.[3]

Experimental Protocol for Freebasing with Sodium Bicarbonate:

This protocol describes a standard aqueous workup to convert the dihydrochloride salt to the free base.

Materials:

  • trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • An organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride in a minimal amount of deionized water.

  • Carefully add the saturated aqueous NaHCO₃ solution dropwise while stirring. Continue adding the base until the pH of the aqueous solution is basic (pH > 8, check with pH paper). Effervescence (CO₂ evolution) will be observed.

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 20 mL of DCM).

  • Combine the organic extracts.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent.

  • The resulting solution contains the free base, which can be used directly or the solvent can be removed under reduced pressure to yield the purified free base.

Question 3: My reaction is sensitive to water. Is there a non-aqueous method to improve solubility?

Answer: Yes, for water-sensitive applications, you can perform an in situ freebasing using a tertiary amine base directly in an anhydrous organic solvent. This method generates the free base and the corresponding trialkylammonium chloride salt, which often precipitates and can be removed by filtration, or in some cases, the entire mixture can be used directly in the subsequent reaction.

Experimental Protocol for in situ Freebasing:

  • Suspend trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride (1 equivalent) in your desired anhydrous organic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • The formation of a precipitate (triethylamine hydrochloride) is often observed.

  • The resulting solution containing the free base can often be used directly in the next step. If the precipitate interferes with the subsequent reaction, it can be removed by filtration under an inert atmosphere.

Question 4: I need to run my reaction in a non-polar solvent where even the free base has limited solubility. Are there other options?

Answer: In such challenging cases, Phase-Transfer Catalysis (PTC) can be a powerful technique. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[4] In this context, a PTC can help to shuttle the polar dihydrochloride salt from a solid or aqueous phase into the organic phase.

Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, are commonly used as phase-transfer catalysts.[4]

Conceptual Workflow for Phase-Transfer Catalysis:

PTC_Workflow cluster_aqueous Aqueous Phase / Solid Surface cluster_organic Organic Phase A Compound·2HCl (s/aq) B PTC⁺X⁻ (aq) A->B Ion Exchange C [Compound·2H⁺][PTC⁺]₂·2X⁻ (org) B->C Phase Transfer D Reaction with Reagent C->D Reaction

Caption: Phase-Transfer Catalysis Workflow.

Experimental Protocol for a Solid-Liquid Phase-Transfer Catalyzed Reaction (General Guidance):

  • To a reaction vessel, add the organic solvent, the reactant that is soluble in the organic phase, and the phase-transfer catalyst (typically 1-10 mol%).

  • Add the trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride as a solid.

  • If a base is required for the reaction, a solid inorganic base like potassium carbonate can be added.

  • Heat the mixture with vigorous stirring to facilitate the transfer of the piperidine derivative into the organic phase for the reaction to proceed.

Frequently Asked Questions (FAQs)

Q1: Will heating the mixture improve the solubility of the dihydrochloride salt? A1: Gentle heating can increase the rate of dissolution and may slightly increase the solubility. However, excessive heating should be avoided as it can lead to the degradation of the compound. Always monitor the stability of your compound under thermal stress.

Q2: Can I use sonication to improve solubility? A2: Sonication can be a useful technique to aid dissolution by breaking down solid agglomerates and increasing the surface area of the solute.[5] It is particularly helpful for kinetically slow dissolution processes. However, it is unlikely to significantly increase the thermodynamic solubility of a highly polar salt in a non-polar solvent.

Q3: How does the dihydrochloride salt form affect the pKa and LogP of the molecule? A3: The dihydrochloride salt form does not change the intrinsic pKa or LogP of the molecule, which are properties of the neutral free base. However, it dramatically affects the apparent LogP and the pH at which the molecule exists in its different protonation states. In its dihydrochloride form, the molecule is fully protonated and highly polar, leading to a very low apparent LogP (high water solubility). The pKa values of the two amine groups will dictate the pH range over which the molecule transitions from the dicationic form to the monocationic form and finally to the neutral free base.

Q4: Are there any alternative salt forms I could consider? A4: While the dihydrochloride is common, other counter-ions can be used to form salts with different physicochemical properties. For instance, salts of larger, more lipophilic organic acids might exhibit slightly better solubility in organic solvents compared to the hydrochloride salt. However, preparing a different salt form would require an additional synthetic step.

Conclusion

Resolving the solubility challenges of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride in organic solvents is a critical step for its successful application in research and development. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide—from solvent screening and co-solvent systems to chemical modification via freebasing and the use of phase-transfer catalysis—researchers can effectively overcome these hurdles. The provided protocols and FAQs serve as a practical resource to facilitate your experimental work and accelerate your progress.

References

  • BenchChem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (URL not provided in search results)
  • Ataman Kimya. PIPERIDINE. [Link]

  • BenchChem. The Dihydrochloride Salt Form in Drug Design: A Technical Guide. (URL not provided in search results)
  • Wikidoc. Freebase (chemistry). [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine? [Link]

  • PubChem. Piperidine. [Link]

  • Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]

  • Chegg. The Solution Process. [Link]

  • Reddit. What is the best way of making free amina base from its salt? [Link]

  • Chemistry Stack Exchange. Why don't polar and non-polar compounds dissolve each other? [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. (URL not provided in search results)
  • Sciencemadness.org. Converting amino acid salts to freebase amino acids? [Link]

  • Reddit. Phase-transfer catalyst. [Link]

  • NextSDS. 3-amino-1-methylpiperidin-4-ol — Chemical Substance Information. [Link]

  • RevisionDojo. Why Do Polar And Nonpolar Substances Dissolve Differently? [Link]

  • BenchChem. Technical Support Center: Phase-Transfer Catalysis with Quaternary Ammonium Salts. (URL not provided in search results)
  • Google Patents.
  • PubChem. (3S,4S)-4-(Aminomethyl)-1-methylpiperidin-3-ol. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • Slideshare. Phase transfer catalysis. [Link]

  • Chemistry LibreTexts. 13.2: Solutions - Homogeneous Mixtures. [Link]

  • Scribd. Phase-Transfer Catalysis Basics. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(298%2C-Khalili-Henni/48f066b57d603a115456f916053303683a31526e]([Link]

  • YouTube. Lab tip: use a bath sonicator to help dissolve solids. [Link]

  • EPA. 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide. [Link]

  • PubMed Central. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • MP Biomedicals. Solvents. [Link]

  • ResearchGate. Why the peptide is not soluble in DMSO? [Link]

Sources

Validation & Comparative

comparing trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride with other substituted piperidines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Substituted Piperidines: Analyzing the Structural and Functional Significance of the trans-3-Amino-1-methylpiperidin-4-ol Scaffold

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential scaffold in drug discovery, celebrated for its prevalence in both natural products and synthetic pharmaceuticals.[1][2] Its significance stems from a combination of favorable physicochemical properties: a three-dimensional structure that allows for precise spatial orientation of functional groups, a basic nitrogen atom that can be modulated for solubility and receptor interaction, and general metabolic stability.[3] These features enable piperidine-containing molecules to engage a vast array of biological targets, leading to their use in treatments for cancer, central nervous system (CNS) disorders, and infectious diseases.[3]

This guide focuses on a specific, yet representative, substituted piperidine: trans-3-Amino-1-methylpiperidin-4-ol . While detailed public data on this exact dihydrochloride salt is limited, its structure encapsulates several key motifs whose influence on biological activity is paramount. We will deconstruct this molecule to its core components—the trans-stereochemistry, the vicinal amino-alcohol functionality, and the N-methyl group—and compare them against a landscape of alternative substitution patterns. Through this comparative analysis, supported by experimental data and detailed protocols, we will elucidate the nuanced structure-activity relationships (SAR) that govern the function of substituted piperidines, providing a critical resource for researchers engaged in rational drug design.

Part 1: The Critical Role of Stereochemistry and Conformation

The biological activity of a molecule is inextricably linked to its three-dimensional shape. For the piperidine ring, which predominantly adopts a low-energy chair conformation, the spatial arrangement of substituents is a critical determinant of receptor fit and overall efficacy.

Conformational Preference: trans vs. cis Isomers

The designation "trans" in our target molecule refers to the relative orientation of the substituents at the C-3 (amino) and C-4 (hydroxyl) positions. In a chair conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The trans-1,2 arrangement in a 3,4-disubstituted piperidine allows for both functional groups to reside in equatorial positions, minimizing steric hindrance and resulting in a more thermodynamically stable conformer. This is a crucial concept quantified by "A-values," which measure the energetic penalty of placing a substituent in the axial position. In contrast, the corresponding cis isomer would be forced to place one of these groups in a sterically less favorable axial position.

Diagram 1: Conformational Analysis of 3,4-Disubstituted Piperidines

Caption: Chair conformations of trans and cis 3,4-disubstituted piperidines.

Causality Behind the Choice: The preference for synthesizing and evaluating the trans isomer in drug development often stems from this inherent stability. A molecule that does not have to expend significant energy to adopt its bioactive conformation is more likely to exhibit high binding affinity. The regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols via the cleavage of epoxypiperidines underscores the chemical feasibility and importance of accessing this specific arrangement.[4]

Part 2: Functional Group Analysis: The Amino-Alcohol Motif and N-Substitution

The 3-Amino-4-Hydroxyl Pharmacophore

The vicinal (adjacent) amino and hydroxyl groups constitute a potent pharmacophore capable of forming multiple hydrogen bond interactions with a biological target. This 1,2-aminoalcohol motif is a key feature in many bioactive compounds and is crucial for high-affinity binding to enzymes and receptors.

Comparison with Other Substitution Patterns:

Substitution PatternKey FeaturesExample Biological TargetsReference
3-Amino-4-Hydroxy Vicinal H-bond donor/acceptor sitesKinases, Proteases[5]
4-Amino (unsubstituted C3) Single H-bond donor/acceptor siteGPCRs, Ion Channels[6]
4-Hydroxy (unsubstituted C3) Single H-bond donor/acceptor siteAnalgesic targets[7]
4-Oxo (Piperidinone) H-bond acceptor, synthetic precursorAnticancer targets, Mannich reaction intermediate[8]

The strategic placement of these groups is critical. For instance, in a series of receptor tyrosine kinase inhibitors, a 4-amino-3-hydroxyhydroquinolin-2-one core was developed, highlighting the utility of this arrangement in targeting ATP-binding sites.[5]

The N-Methyl Substituent: Modulating Physicochemical Properties

The substituent on the piperidine nitrogen dictates several "drug-like" properties, including basicity (pKa), lipophilicity (logP), and metabolic stability.[3]

  • N-H (Secondary Amine): Acts as a hydrogen bond donor. Often a site for metabolic N-dealkylation if larger groups are present.

  • N-Methyl (Tertiary Amine): Increases basicity compared to N-H. Removes H-bond donor capability. The small size often maintains potency while improving brain penetration.

  • N-Benzyl: Significantly increases lipophilicity. Often used as a synthetic protecting group that can be removed, but can also impart specific receptor affinity.

  • N-Boc (tert-butyloxycarbonyl): A common protecting group that reduces basicity and increases lipophilicity, making it a versatile synthetic intermediate.[9]

The choice of the N-substituent is a classic multi-parameter optimization challenge. For CNS-active drugs, an N-methyl group is often optimal for balancing potency and pharmacokinetic properties. However, for other targets, larger and more complex N-substituents are required to achieve the desired selectivity and affinity.[10]

Part 3: Comparative Biological Activity: Case Studies

To ground our analysis in experimental data, we will compare substituted piperidines across different classes of biological targets where this scaffold is prevalent.

Case Study 1: Sigma (σ) Receptor Ligands

Sigma receptors are implicated in a variety of CNS disorders, and the piperidine scaffold is a privileged structure for designing high-affinity ligands.[11] Affinity is typically measured by the inhibition constant (Kᵢ), with lower values indicating higher affinity.

Table 1: Comparative Affinity of Substituted Piperidines for Sigma-1 Receptor (σ₁R)

Compound/Derivative ClassKey Structural Featuresσ₁R Affinity (Kᵢ)Reference
Benzylpiperidine Derivative (Compound 1)N-benzyl, 4-substituted3.2 nM
Aminoethyl-Substituted PiperidineN-(aminoethyl)50 nM
3,3-dimethylpiperidine (Compound 18a)3,3-dimethyl, complex N-substituent0.14 - 0.38 nM[12][13]
4-benzyl-1-(iodobenzylsulfonyl)piperidine4-benzyl, N-sulfonyl0.96 nM[14]
Piperazine/Piperidine Hybrid (Compound 5)Complex N-arylpiperazine substituent3.64 nM

These data reveal that modifications at both the nitrogen and carbon atoms of the piperidine ring drastically alter binding affinity. The high potency of the 3,3-dimethyl and N-sulfonyl derivatives highlights how sterics and electronics, beyond simple hydrogen bonding, contribute to target engagement.[12][14]

Case Study 2: Enzyme Inhibition

Piperidine derivatives are effective inhibitors of a wide range of enzymes. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.

Table 2: Comparative Potency of Piperidine Derivatives as Enzyme Inhibitors

Enzyme TargetDerivative ClassKey Structural FeaturesPotency (IC₅₀)Reference
Urease N-substituted piperidine (Compound 4)N-aryl, 4-pyrrolidinyl15.26 µM[15]
Pancreatic Lipase 2,6-disubstituted piperidin-3-ol2,6-diaryl, 3-hydroxy> 0.143 mg/mL (less potent than pyrrolidine analogs)[16]
Acetylcholinesterase (AChE) Donepezil (N-benzylpiperidine)N-benzyl, complex indanone moiety5.7 nM (Kᵢ)
Monoamine Oxidase B (MAO-B) 4-methylpiperidine derivativeN-amide linkage to piperine core>200-fold selective for MAO-B[17]
Monoacylglycerol Lipase (MAGL) Piperidine carbamate (JZL184)N-carbamate, complex ether substituentHighly potent and selective in vivo[18]

This comparison demonstrates the scaffold's versatility. For urease, specific N-substituents drive potency.[15] For AChE, the piperidine in Donepezil acts as a key linker to position other pharmacophoric elements correctly within the enzyme's active site.

Part 4: Experimental Protocols for Comparative Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standard, validated methods for comparing the performance of novel piperidine derivatives.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand.

Diagram 2: Workflow for Radioligand Binding Assay

start Start: N-Protected Piperidine Epoxide reaction Regioselective Epoxide Ring-Opening (Aminolysis) start->reaction reagent Amine Nucleophile (e.g., Benzylamine) + Lewis Acid Catalyst (e.g., LiClO₄) reagent->reaction product Product: trans-4-Amino-3-hydroxy- N-protected piperidine reaction->product end Purification (Chromatography) product->end

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.